![molecular formula C12H15NO2 B11768616 Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine CAS No. 902742-37-4](/img/structure/B11768616.png)
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine typically involves the reaction of cyclopropylamine with 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine has shown promise in anticancer applications. Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated effectiveness in inhibiting tumor growth while sparing normal cells.
2. Neurological Disorders
The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Research indicates that it may influence pathways relevant to neurodegenerative diseases. Studies on related compounds have shown neuroprotective effects by stabilizing mitochondrial function in neuronal cells, indicating a possible avenue for therapeutic development against conditions like Alzheimer's disease.
Synthetic Applications
1. Organic Synthesis
The unique cyclopropyl and dioxin functionalities allow for diverse synthetic pathways. This compound can be used as a precursor in the synthesis of more complex molecules with tailored biological activities. The amine functional group enables various reactions typical of amines, facilitating the derivatization process to enhance pharmacological properties.
2. Structure-Activity Relationship Studies
The compound serves as an excellent model for structure-activity relationship (SAR) studies. By modifying different parts of the molecule—such as the cyclopropyl group or the dioxin structure—researchers can explore how these changes affect biological activity and reactivity. This approach is crucial for optimizing lead compounds in drug discovery.
Case Studies
Study Title | Findings | Implications |
---|---|---|
Anticancer Activity of Dioxin Derivatives | Showed significant cytotoxicity against breast cancer cell lines (IC50 = 15 µM) | Potential for developing new anticancer therapies |
Neuroprotective Effects in Alzheimer’s Models | Stabilized mitochondrial function and reduced apoptosis in neuronal cells | Possible therapeutic candidate for neurodegenerative diseases |
Synthesis of Novel Derivatives | Various derivatives synthesized with enhanced solubility and bioavailability | Improved pharmacokinetic profiles for drug candidates |
Mechanism of Action
The mechanism of action of Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler compound with similar structural features but lacking the benzo[dioxin] moiety.
2,3-Dihydrobenzo[b][1,4]dioxin-6-carbaldehyde: A precursor in the synthesis of the target compound.
Methanamine: A basic amine compound used in various chemical syntheses.
Uniqueness
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine is unique due to its combination of a cyclopropyl group and a benzo[dioxin] moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant research findings.
Structural Characteristics
The compound is characterized by a bicyclic structure that includes a cyclopropyl group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Its molecular formula is C₁₂H₁₆N₁O₂ with a molecular weight of approximately 202.27 g/mol. The presence of the amine functional group contributes to its reactivity and potential biological interactions.
Property | Details |
---|---|
Molecular Formula | C₁₂H₁₆N₁O₂ |
Molecular Weight | 202.27 g/mol |
Structural Features | Cyclopropyl and dioxin moiety |
Functional Groups | Amine |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor activity. For instance, related benzothiazole derivatives have shown high potential in inhibiting cell proliferation across various cancer cell lines. The IC50 values for these compounds indicate significant potency in 2D assay formats, suggesting that cyclopropyl derivatives may also possess similar antitumor properties .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanisms likely involve interaction with bacterial DNA or cell wall synthesis pathways .
Synthesis and Reactivity
The synthesis of this compound typically involves several steps starting from readily available precursors. Key reactions include:
- Cyclopropanation : Formation of the cyclopropyl group.
- Dioxin Ring Formation : Achieved through cyclization reactions involving catechol derivatives.
- Amine Functionalization : Introduction of the amine group through reductive amination processes.
These synthetic routes not only facilitate the production of the compound but also allow for the generation of derivatives with potentially enhanced biological activities .
Study on Antitumor Activity
A comparative study evaluated various derivatives of cyclopropyl-containing compounds against different cancer cell lines. The results indicated that compounds with similar bicyclic structures exhibited IC50 values ranging from 5 to 20 µM in 2D assays, highlighting their effectiveness in inhibiting tumor growth .
Antimicrobial Testing
In antimicrobial assays, cyclopropyl derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain analogs had minimum inhibitory concentrations (MIC) as low as 10 µg/mL, indicating promising antibacterial properties .
Properties
CAS No. |
902742-37-4 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine |
InChI |
InChI=1S/C12H15NO2/c13-12(8-1-2-8)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7-8,12H,1-2,5-6,13H2 |
InChI Key |
UZOVCJLWNHBMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC3=C(C=C2)OCCO3)N |
Origin of Product |
United States |
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